4-(dimethylamino)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-(dimethylamino)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group, a methoxy group, and a benzothiazole moiety
Scientific Research Applications
Chemistry
In chemistry, 4-(dimethylamino)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to interact with various biological molecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Its structure allows for modifications that can enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide and a base such as potassium carbonate.
Formation of Benzamide: The benzamide moiety is formed by reacting the benzothiazole derivative with 4-dimethylaminobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to the corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the benzothiazole moiety.
N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: Similar structure but lacks the dimethylamino group.
4-(dimethylamino)-N-(benzothiazol-2-yl)benzamide: Similar structure but lacks the methoxy group.
Uniqueness
4-(dimethylamino)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of the dimethylamino group, methoxy group, and benzothiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(dimethylamino)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-20(2)12-9-7-11(8-10-12)16(21)19-17-18-15-13(22-3)5-4-6-14(15)23-17/h4-10H,1-3H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXCUOGPLQMPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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